3-(1h-Imidazol-2-yl)phenol

説明

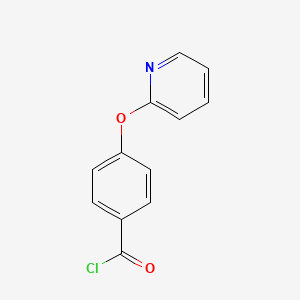

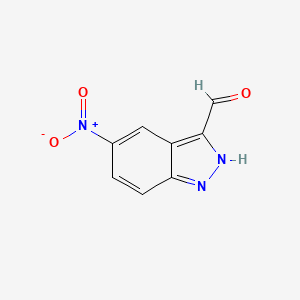

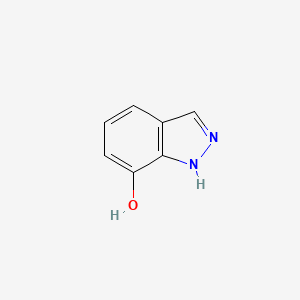

3-(1H-Imidazol-2-yl)phenol is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This ring is fused to a phenol group, which consists of a hydroxyl group (-OH) bonded to a benzene ring. The imidazole ring imparts certain electronic and structural characteristics that make this compound interesting for various chemical applications, including coordination chemistry and photophysical studies.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Imidazol-2-yl)phenol often involves the formation of the imidazole ring and its subsequent functionalization. For instance, the synthesis of various 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes has been reported, where the ligands were synthesized and characterized by spectroscopic and elemental analyses . Another study describes the synthesis of imidazole derivatives from amino phenols, indicating a method for constructing the imidazole ring from methanimine groups . Additionally, the synthesis of a 1:1 co-crystal involving a related compound, 2-(1H-imidazol-2-yl)methylideneamino)phenol, was achieved, providing insights into the structural aspects of these types of compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1H-Imidazol-2-yl)phenol has been elucidated using single-crystal X-ray diffraction. For example, the molecular structures of various 2-(1H-imidazol-2-yl)phenols were confirmed, revealing different crystallization patterns and hydrogen bonding interactions . The crystal structure of a related compound, 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol, demonstrated the ability of water to act as a hydrogen bonding bridge between phenol and imidazole, which can serve as a model for water binding in enzymes .

Chemical Reactions Analysis

The reactivity of 3-(1H-Imidazol-2-yl)phenol analogs has been explored in various studies. Coordination complexes with metals such as uranyl (UO2^2+) and copper (Cu^2+) have been prepared, showing different photophysical behaviors upon metal binding . The formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines derived from 2-(imidazolium-1-yl)phenolates has also been reported, indicating the versatility of these compounds in forming stable complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Imidazol-2-yl)phenol and its derivatives have been extensively studied. Photophysical behavior studies of 4-(imidazole-1-yl)phenol revealed insights into the nature of complexation with beta-cyclodextrin in ground and excited states . Experimental and DFT studies on the vibrational and electronic spectra of related compounds have provided valuable information on their electronic transitions and vibrational frequencies . Additionally, the luminescent and magnetic properties of Zn(II) and Co(II) complexes based on imidazole-phenol derivatives have been investigated, highlighting their potential applications in sensing and magnetic materials .

科学的研究の応用

Corrosion Inhibition

Research has shown that imidazole derivatives, including those structurally related to 3-(1H-Imidazol-2-yl)phenol, act as effective corrosion inhibitors. For instance, Ouakki et al. (2020) investigated the effectiveness of various imidazole derivatives in inhibiting mild steel corrosion in sulfuric acid environments. Their findings indicated that these compounds, including 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, showed high resistance and behaved as mixed-type inhibitors, significantly reducing corrosion rates (Ouakki et al., 2020).

Prashanth et al. (2021) also explored the corrosion inhibition potential of imidazole derivatives, finding that those with a hydroxyl group exhibited maximum corrosion inhibition efficiency. This highlights the potential relevance of 3-(1H-Imidazol-2-yl)phenol in similar applications (Prashanth et al., 2021).

Fluorescence and Sensing Applications

Imidazole derivatives have been used in the synthesis of fluorescent probes. Zheng Wen-yao (2012) synthesized a compound closely related to 3-(1H-Imidazol-2-yl)phenol, which showed strong fluorescence when coordinated with Zn2+, indicating potential applications in sensing and fluorescence studies (Zheng Wen-yao, 2012).

Eseola et al. (2009) explored the fluorescent properties of 2-(1H-imidazol-2-yl)phenols, discovering that coordination with Zn(II) led to emission quenching for some derivatives while enhancing fluorescent intensity for others. This suggests potential applications in designing fluorescence-based sensors (Eseola et al., 2009).

Fuel Denitrogenation

Abdul-quadir et al. (2018) studied molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for the adsorptive denitrogenation of fuel. These microspheres demonstrated selectivity and high adsorption capacities for nitrogen-containing compounds in fuel oil, indicating their potential in fuel purification processes (Abdul-quadir et al., 2018).

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

特性

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1h-Imidazol-2-yl)phenol | |

CAS RN |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

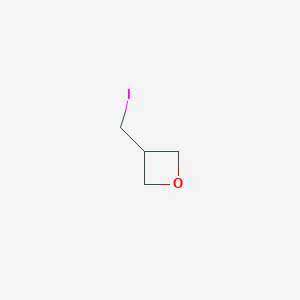

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)